molecular formula C8H6O3S B12063747 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Cat. No.: B12063747
M. Wt: 182.20 g/mol
InChI Key: SEOYGNVRLUHOOA-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a compound with the molecular formula C8H6O3S and a molecular weight of 182.2 g/mol This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, as well as reaction temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial effects may involve the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Biological Activity

3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 6.25 to 32 µg/mL, indicating strong antibacterial properties. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators, leading to reduced cell viability and increased apoptosis rates.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of cyclooxygenase enzymes : This may contribute to its anti-inflammatory effects.
  • Disruption of cellular membranes : Particularly relevant in its antimicrobial action.

These interactions suggest that the compound could be a valuable lead in drug development for both antimicrobial and anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results revealed that this compound had one of the lowest MIC values against E. coli, showcasing its potential as an effective antibacterial agent .

Case Study 2: Anticancer Activity

In a separate investigation involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell proliferation. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis after treatment, confirming its potential as an anticancer agent.

Research Findings Summary Table

Biological ActivityTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntimicrobialE. coli, P. aeruginosa6.25 - 32 µg/mLDisruption of cell membranes
AnticancerHeLa, MCF-7IC50 ~10 µMInduction of apoptosis via caspase activation

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid?

  • Methodological Answer : A viable approach involves Sonogashira coupling , where a halogenated thiophene-2-carboxylic acid derivative reacts with propargyl alcohol under palladium catalysis. For example, methyl 3-bromothiophene-2-carboxylate can be coupled with propargyl alcohol, followed by hydrolysis to yield the carboxylic acid. This method is analogous to the synthesis of iodothienopyranones from 3-alkynylthiophene-2-carboxylic acids . Optimization of reaction conditions (e.g., solvent, base, catalyst loading) is critical to achieving high yields.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., propynyloxy group at position 3) and absence of impurities. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, single-crystal X-ray diffraction (using SHELX or ORTEP software ) provides unambiguous structural confirmation. HPLC with UV detection (λ ~250–300 nm, typical for thiophene derivatives) assesses purity ≥95% .

Q. What are the stability considerations for handling this compound under laboratory conditions?

  • Methodological Answer : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to strong oxidizing agents (e.g., peroxides), which may cleave the thiophene ring. Monitor for decomposition via TLC or HPLC, particularly in solutions with pH <4 or >8, where the carboxylic acid group may undergo unintended esterification or decarboxylation .

Advanced Research Questions

Q. How does the propynyloxy substituent influence regioselectivity in cyclization reactions?

  • Methodological Answer : The electron-withdrawing propynyloxy group directs 6-endo-dig cyclization in iodolactonization reactions, as observed in analogous 3-alkynylthiophene-2-carboxylic acids. This preference arises from the triple bond’s ability to stabilize transition states via conjugation with the thiophene ring. Computational studies (DFT) can further elucidate electronic effects .

Q. What strategies resolve contradictions in reported biological activities of thiophene-2-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, concentrations). Perform dose-response studies across multiple models (e.g., bacterial strains, cancer cells) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with structurally similar compounds (e.g., sulfamoyl or fluorophenyl derivatives ) to identify structure-activity relationships (SAR).

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, bacterial enzymes). Focus on modifying the propynyloxy group to optimize hydrogen bonding or π-π stacking. Pharmacophore models derived from active analogs (e.g., 5-(Pyridin-2-yl)thiophene-2-carboxylic acid ) can prioritize synthetic targets. Validate predictions via free-energy perturbation (FEP) simulations .

Properties

Molecular Formula

C8H6O3S

Molecular Weight

182.20 g/mol

IUPAC Name

3-prop-2-ynoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H6O3S/c1-2-4-11-6-3-5-12-7(6)8(9)10/h1,3,5H,4H2,(H,9,10)

InChI Key

SEOYGNVRLUHOOA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(SC=C1)C(=O)O

Origin of Product

United States

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